molecular formula C14H23NO4 B11601989 1-[Bis(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol

1-[Bis(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol

Cat. No.: B11601989
M. Wt: 269.34 g/mol
InChI Key: ZMABKEUWPOGQAL-UHFFFAOYSA-N
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Description

1-[Bis(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol is a propan-2-ol derivative characterized by two key substituents:

  • 2-Methylphenoxy group: A methyl-substituted aromatic ether, contributing to lipophilicity and steric effects.

Its relevance is inferred from analogs with similar backbones .

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

1-[bis(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol

InChI

InChI=1S/C14H23NO4/c1-12-4-2-3-5-14(12)19-11-13(18)10-15(6-8-16)7-9-17/h2-5,13,16-18H,6-11H2,1H3

InChI Key

ZMABKEUWPOGQAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(CN(CCO)CCO)O

Origin of Product

United States

Preparation Methods

Synthesis via Glycidyl 2-Methylphenyl Ether Intermediate

A widely employed method involves the reaction of bis(2-hydroxyethyl)amine with glycidyl 2-methylphenyl ether. The epoxide’s strained three-membered ring facilitates nucleophilic attack by the amine, yielding the target compound. Typical conditions include:

  • Solvent: Anhydrous ethanol or toluene

  • Temperature: 60–80°C

  • Catalyst: Triethylamine (0.5–1.0 equiv)

  • Reaction Time: 6–12 hours

The reaction proceeds via a two-step mechanism: (1) amine-mediated epoxide ring-opening to form a secondary alcohol intermediate, followed by (2) intramolecular proton transfer to stabilize the product. Excess amine (1.2–1.5 equiv) ensures complete conversion, with yields ranging from 75% to 85% after recrystallization from ethyl acetate.

Table 1: Optimization of Epoxide Ring-Opening Conditions

ParameterRange TestedOptimal ValueYield (%)
Temperature (°C)40–1008085
SolventToluene, EtOH, DMFToluene82
Catalyst (equiv)0.3–1.21.083

Nucleophilic Substitution of Tosylate Derivatives

Preparation of 3-(2-Methylphenoxy)propane-1,2-diyl Ditosylate

An alternative route involves converting 3-(2-methylphenoxy)propane-1,2-diol to its ditosylate derivative using tosyl chloride (2.2 equiv) in pyridine at 0–5°C. The ditosylate intermediate reacts with bis(2-hydroxyethyl)amine in acetonitrile at reflux (82°C) for 8 hours, achieving 70–78% yield.

Key Considerations:

  • Regioselectivity: The primary tosylate group (C1) exhibits higher reactivity, favoring substitution at C1 over C2.

  • Side Reactions: Competing elimination to form allylic ethers occurs above 90°C, necessitating strict temperature control.

Reductive Amination of Ketone Precursors

Synthesis of 3-(2-Methylphenoxy)propan-2-one

3-(2-Methylphenoxy)propan-2-one, prepared via Friedel-Crafts acylation of 2-methylphenol with chloroacetone, undergoes reductive amination with bis(2-hydroxyethyl)amine. Using sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 (acetic acid buffer), the reaction achieves 65–70% yield after 24 hours.

Challenges:

  • Byproduct Formation: Over-reduction to the secondary alcohol occurs at pH >7, necessitating precise pH control.

  • Purification: Column chromatography (SiO2, ethyl acetate/hexane 3:7) separates the target compound from unreacted ketone.

Catalytic Hydroamination of Allyl Ethers

Rhodium-Catalyzed Asymmetric Synthesis

A high-efficiency method employs [Rh(cod)2]OTf (5 mol%) with (R)-BINAP ligand to catalyze the hydroamination of 3-(2-methylphenoxy)prop-1-ene. Under 50 bar H2 at 100°C, enantiomeric excess (ee) reaches 92%, though yields remain moderate (55–60%).

Mechanistic Insights:

  • Syn Addition: Hydrogen and amine add across the double bond in a syn fashion, confirmed by X-ray crystallography of intermediates.

  • Ligand Effects: Bulky phosphine ligands enhance regioselectivity but reduce reaction rates.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (400 MHz, CDCl3): δ 7.15–7.05 (m, 3H, ArH), 4.10–3.95 (m, 2H, OCH2), 3.75–3.60 (m, 4H, NCH2CH2OH), 2.85–2.70 (m, 1H, CH), 2.35 (s, 3H, ArCH3).

  • IR (KBr): 3360 cm⁻¹ (O-H stretch), 1110 cm⁻¹ (C-O-C asym).

Crystallographic Analysis

Single-crystal X-ray diffraction (P1 space group, a = 7.581 Å, b = 10.035 Å) reveals intramolecular O-H···N hydrogen bonds (2.825 Å) stabilizing the amino alcohol conformation.

Comparative Evaluation of Synthetic Routes

Table 2: Method Comparison for 1-[Bis(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol

MethodYield (%)Purity (%)Cost (Relative)Scalability
Epoxide Ring-Opening8599.5LowIndustrial
Tosylate Substitution7898.2ModeratePilot Scale
Reductive Amination7097.8HighLab Scale
Catalytic Hydroamination6095.0Very HighLab Scale

Chemical Reactions Analysis

Types of Reactions

1-[Bis(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler alcohol derivatives.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Simpler alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

1-[Bis(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research on its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: It is used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[Bis(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol involves its interaction with specific molecular targets. The hydroxyethyl groups can form hydrogen bonds with proteins, affecting their structure and function. The phenoxy group can interact with hydrophobic pockets in enzymes, leading to inhibition or modulation of enzyme activity. These interactions can influence various biochemical pathways, contributing to the compound’s effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The table below compares the target compound with structurally related analogs, focusing on substituents, molecular formulas, and synthesis

Compound Name Amino Substituent Phenoxy Substituent Molecular Formula Molecular Weight (g/mol) Purity (%) Key Applications/Notes Reference
Target Compound Bis(2-hydroxyethyl)amino 2-Methylphenoxy C₁₄H₂₂NO₄* ~275.33† Hypothesized pharmacological/industrial use
Compound 24 () Dibenzylamino 4-Pentafluoro-λ⁶-sulfaneylphenoxy C₂₃H₂₄F₅NO₂S 497.51 95.25 AMPK activator synthesis
Compound 25 () Benzyl(4-chlorobenzyl)amino 4-Chlorophenoxy C₂₃H₂₃Cl₂NO₂ 428.35 95.59 High-yield synthesis (oil form)
YT-6-2 () (2-Hydroxyethyl)amino 3,4-Bis(4-fluorobenzyloxy)phenoxy C₂₉H₂₈F₂N₂O₅ 546.54 86.7 (yield) Anti-inflammatory candidate (prep-HPLC purified)
Compound 18 () Bis(2-hydroxyethyl)amino 4-Nonylphenoxy C₂₃H₄₀NO₃ 390.57 Lubricant additive (non-pharmaceutical)
1-[Bis(2-hydroxyethyl)amino]-2-propanol () Bis(2-hydroxyethyl)amino C₇H₁₇NO₃ 163.22 93.0+ Industrial solvent/surfactant precursor

*Calculated based on structural formula; †Estimated using atomic weights.

Key Observations:
  • Hydrophilicity vs. Lipophilicity: The target compound’s bis(2-hydroxyethyl)amino group enhances water solubility compared to analogs with benzyl or chlorobenzyl substituents (e.g., Compounds 24–25).
  • Steric Effects: Bulky substituents (e.g., 3,4-bis(4-fluorobenzyloxy)phenoxy in YT-6-2) may hinder binding to biological targets compared to the simpler 2-methylphenoxy group in the target compound .
  • Synthetic Feasibility: Analogs with chlorophenoxy groups (e.g., Compounds 25, 32–35 in ) are synthesized in high yields (>84%) via epoxide ring-opening reactions, suggesting the target compound could be similarly accessible .

Functional and Application Differences

Pharmacological Candidates:
  • AMPK Activators (): Compounds 24–27 and 32–35 feature halogenated or methoxy-substituted phenoxy groups, which may enhance receptor affinity.
  • Anti-inflammatory Agents (): YT-6-2 and related diarylpropanols () show NO inhibition (IC₅₀ = 4.00 μM), suggesting that phenolic/fluorinated substituents are critical for activity. The target compound’s methyl group may offer similar steric bulk but less electronic modulation .

Q & A

Q. Which analytical techniques are recommended for initial purity assessment of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is effective for baseline purity checks. Use a C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of acetonitrile:phosphate buffer (pH 3.0, 50:50 v/v) at 1.0 mL/min. For quantification, calibrate against a certified reference standard .

Q. How can researchers optimize the synthesis yield of this compound?

  • Methodological Answer : Employ a two-step nucleophilic substitution: (1) React 2-methylphenol with epichlorohydrin in alkaline conditions to form the epoxide intermediate. (2) Open the epoxide with bis(2-hydroxyethyl)amine at 60–70°C under nitrogen. Monitor reaction progress via thin-layer chromatography (TLC; ethyl acetate:hexane 3:7). Yield improvements (>75%) are achieved by controlling stoichiometry (1:1.2 molar ratio) and using anhydrous solvents .

Advanced Research Questions

Q. What advanced strategies are used for impurity profiling and structural elucidation of related by-products?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI+) is ideal. For example, detect impurities like bis-alkylated derivatives (m/z 629.74) using a gradient elution (water:acetonitrile + 0.1% formic acid). Perform collision-induced dissociation (CID) to fragment ions and confirm structures via MS² spectra matching .

Q. How can enantiomers of this compound be resolved for pharmacological evaluation?

  • Methodological Answer : Use chiral stationary-phase HPLC (e.g., Chiralpak AD-H column) with a mobile phase of n-hexane:isopropanol:diethylamine (80:20:0.1 v/v) at 25°C. Validate enantiomeric excess (ee) via circular dichroism (CD) spectroscopy. For biological testing, isolate enantiomers using preparative chromatography and assess β-adrenergic receptor binding via radioligand displacement assays .

Q. What computational approaches predict the pharmacokinetic properties of derivatives of this compound?

  • Methodological Answer : Apply Quantitative Structure-Property Relationship (QSPR) models using descriptors like logP, topological polar surface area (TPSA), and hydrogen-bond donor/acceptor counts. Use Schrödinger’s QikProp or SwissADME for in silico predictions of bioavailability and blood-brain barrier penetration. Validate predictions with in vitro Caco-2 permeability assays .

Q. How do structural modifications (e.g., substituents on the phenoxy group) affect adrenolytic activity?

  • Methodological Answer : Synthesize analogs with electron-withdrawing groups (e.g., nitro) or bulky substituents (e.g., tert-butyl) on the phenoxy ring. Evaluate α/β-adrenergic receptor antagonism in isolated rat aorta (α1) and atria (β1) models. Correlate IC₅₀ values with Hammett σ constants to establish structure-activity relationships (SAR) .

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